
(2E,7S,11R)-Vitamin K1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,7S,11R)-Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. It is naturally found in green leafy vegetables, such as spinach and kale, and is essential for the synthesis of proteins involved in blood coagulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,7S,11R)-Vitamin K1 involves several steps, including the formation of the naphthoquinone ring and the attachment of the phytyl side chain. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process often includes purification steps such as crystallization and chromatography to ensure the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2E,7S,11R)-Vitamin K1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to hydroquinone forms.
Substitution: It can undergo nucleophilic substitution reactions at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the quinone ring under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone forms.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
(2E,7S,11R)-Vitamin K1 has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its interaction with enzymes involved in blood clotting.
Medicine: Investigated for its potential therapeutic effects in osteoporosis and cardiovascular diseases.
Industry: Used in the formulation of dietary supplements and fortified foods.
Mécanisme D'action
(2E,7S,11R)-Vitamin K1 exerts its effects primarily through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The molecular targets include clotting factors such as prothrombin and osteocalcin, which are involved in blood coagulation and bone metabolism, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin K2 (Menaquinone): Differentiated by its side chain structure, which contains multiple isoprene units.
Vitamin K3 (Menadione): A synthetic compound with a simpler structure lacking the phytyl side chain.
Uniqueness
(2E,7S,11R)-Vitamin K1 is unique due to its specific phytyl side chain, which influences its solubility and biological activity. Unlike Vitamin K2, which is produced by bacteria and found in fermented foods, Vitamin K1 is primarily obtained from plant sources .
Propriétés
Formule moléculaire |
C31H46O2 |
|---|---|
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2-methyl-3-[(E,7S,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m1/s1 |
Clé InChI |
MBWXNTAXLNYFJB-KSVLJPARSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


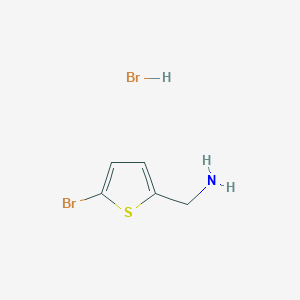
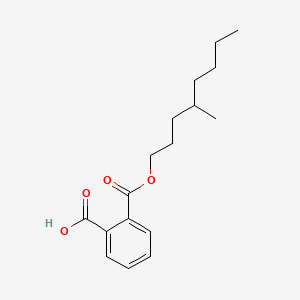
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)


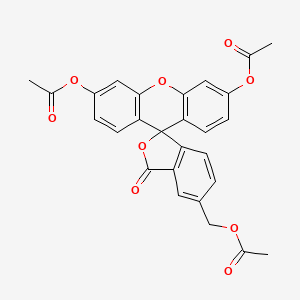
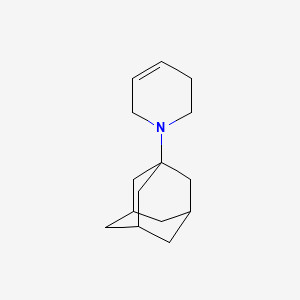
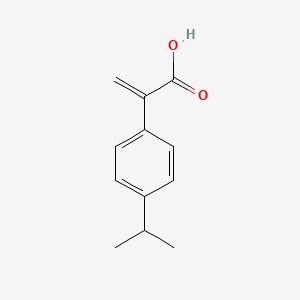
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)

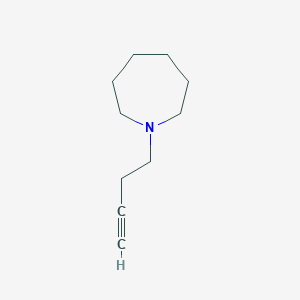
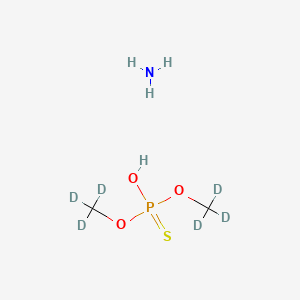
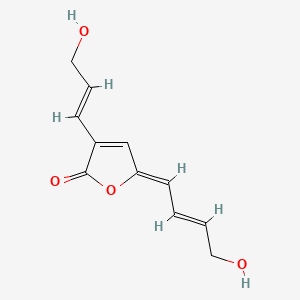
![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
